REACTION_CXSMILES
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[NH2:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH:10](=O)/[CH:11]=[CH:12]/[CH3:13]>Cl>[CH3:13][C:12]1[CH:11]=[CH:10][C:7]2[NH:6][C:5](=[O:8])[NH:4][C:3](=[O:9])[C:2]=2[N:1]=1
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Name
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Quantity
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217 g
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Type
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reactant
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Smiles
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NC=1C(NC(NC1)=O)=O
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Name
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Quantity
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143.5 g
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Type
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reactant
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Smiles
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C(\C=C\C)=O
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Name
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Quantity
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1302 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 2000-mL 4-necked round-bottom flask was placed
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h (hours) in an oil bath
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under vacuum
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Type
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ADDITION
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Details
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The residual solution was diluted with 250 mL of water
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Type
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FILTRATION
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Details
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The isolated solid was collected by filtration
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Type
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WASH
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Details
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washed with 2×100 mL of water, 2×250 ml of ethanol and 3×500 mL of ether
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Type
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CUSTOM
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Details
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finally dried in an oven
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Type
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CUSTOM
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Details
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This resulted in 63 g (21%) of 6-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 2
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Name
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Type
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Smiles
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CC=1C=CC=2NC(NC(C2N1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |